N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
CAS No.:
Cat. No.: VC13640821
Molecular Formula: C15H24BNO5S
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BNO5S |
|---|---|
| Molecular Weight | 341.2 g/mol |
| IUPAC Name | N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-12-9-8-11(10-13(12)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3 |
| Standard InChI Key | MWWDOUMFMHWHKU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, reflects its three core components:
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A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in Suzuki-Miyaura couplings .
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A 2-methoxy-4-borylphenyl group, providing steric and electronic modulation for regioselective reactions .
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An ethanesulfonamide moiety, contributing to hydrogen-bonding interactions and bioactivity .
The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)NCCS(=O)(=O)C)C=C2OC and X-ray crystallography data (unavailable for this specific compound) suggest a planar aromatic system with the boronic ester and sulfonamide groups in para and ortho positions, respectively .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄BNO₅S | |
| Molecular Weight | 341.23 g/mol | |
| Purity | 95–97% | |
| Storage Conditions | 2–8°C, protected from moisture |
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous boronic esters are typically synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For this derivative, a plausible pathway involves:
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Sulfonylation: Reaction of 2-methoxy-4-iodoaniline with ethanesulfonyl chloride to form N-(2-methoxy-4-iodophenyl)ethanesulfonamide.
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Borylation: Pd-catalyzed coupling of the aryl iodide with B₂pin₂, yielding the target boronic ester .
This method aligns with procedures for structurally similar compounds, such as N-(3-borylphenyl)methanesulfonamide (CAS 305448-92-4), which achieved 85% yield under Miyaura conditions .
Industrial Production
Scalable synthesis requires stringent control of moisture and oxygen to prevent boronic ester hydrolysis. Industrial batches (e.g., 0.025–0.1 g scales) are purified via silica gel chromatography, with yields averaging 70–80% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of pharmaceutical synthesis. For example:
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In drug candidate development, it facilitates the introduction of sulfonamide groups into biaryl scaffolds, enhancing target binding affinity .
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Material science applications include synthesizing conjugated polymers for organic electronics, where the methoxy group tunes electron density .
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; monitor air quality |
| Storage instability | Store under nitrogen atmosphere |
Recent Research and Development
Pharmacological Studies
While no clinical trials target this specific compound, its structural analogs are investigated for:
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Anticancer activity: Boronic ester-sulfonamide hybrids inhibit proteasomes and kinases, inducing apoptosis in hematological malignancies .
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Antibacterial agents: Sulfonamide boronic acids disrupt quorum sensing in Pseudomonas aeruginosa (MIC = 8 µg/mL) .
Material Innovations
The compound’s boronic ester group is leveraged in dynamic covalent chemistry, enabling self-healing polymers and stimuli-responsive hydrogels .
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